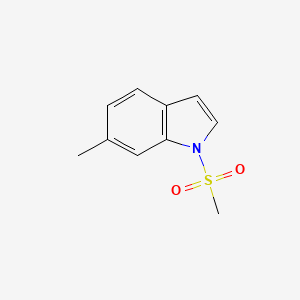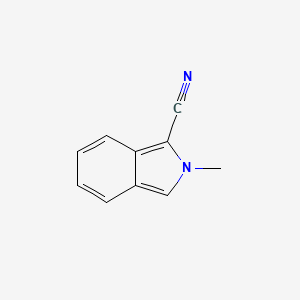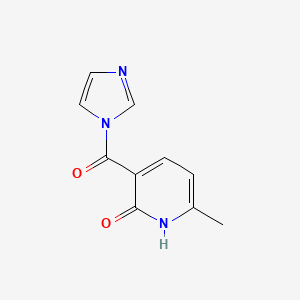![molecular formula C11H20N2O B3360070 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one CAS No. 88327-70-2](/img/structure/B3360070.png)
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Descripción general
Descripción
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one, commonly known as HP-β-CD, is a cyclic oligosaccharide that has been extensively used in the field of pharmaceuticals. It is a water-soluble compound that can form inclusion complexes with a wide range of hydrophobic molecules. This property has made HP-β-CD an important component in drug delivery systems, as it can improve the solubility and bioavailability of poorly soluble drugs. In
Aplicaciones Científicas De Investigación
HP-β-CD has a wide range of scientific research applications, particularly in the field of drug delivery. It can improve the solubility and bioavailability of poorly soluble drugs, making them more effective. HP-β-CD has also been used in the development of transdermal drug delivery systems, as it can enhance the permeability of drugs through the skin. Additionally, HP-β-CD has been used in the formulation of vaccines, as it can stabilize antigens and improve their immunogenicity.
Mecanismo De Acción
The mechanism of action of HP-β-CD involves the formation of inclusion complexes with hydrophobic molecules. HP-β-CD has a hydrophobic cavity that can accommodate the hydrophobic portion of a molecule, while the hydrophilic exterior of HP-β-CD allows it to dissolve in water. This inclusion complex enhances the solubility and bioavailability of the hydrophobic molecule, making it more effective.
Biochemical and Physiological Effects:
HP-β-CD has been shown to have low toxicity and is generally considered safe for use in pharmaceuticals. However, some studies have reported that HP-β-CD can cause hemolysis in red blood cells at high concentrations. Additionally, HP-β-CD has been shown to interact with cholesterol, which may have implications for its use in drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HP-β-CD has several advantages for use in lab experiments, including its ability to improve the solubility and bioavailability of hydrophobic molecules. It is also relatively inexpensive and easy to synthesize. However, HP-β-CD has some limitations, including its potential interactions with cholesterol and its tendency to form inclusion complexes with a wide range of hydrophobic molecules, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on HP-β-CD. One area of interest is the development of new methods for synthesizing HP-β-CD that are more efficient and environmentally friendly. Additionally, there is ongoing research on the use of HP-β-CD in the formulation of vaccines, particularly for the delivery of antigens to mucosal surfaces. Finally, there is interest in exploring the potential interactions between HP-β-CD and other biomolecules, such as proteins and nucleic acids, which may have implications for its use in drug delivery systems.
Propiedades
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(14)4-6-12-7-8-13-5-2-3-11(13)9-12/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRBAYOGUEISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCN2CCCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523589 | |
| Record name | 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one | |
CAS RN |
88327-70-2 | |
| Record name | 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione](/img/structure/B3360022.png)


![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione](/img/structure/B3360036.png)




